22-Thiacholesterol
Description
Properties
CAS No. |
94156-75-9 |
|---|---|
Molecular Formula |
C26H44OS |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(1R)-1-(3-methylbutylsulfanyl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H44OS/c1-17(2)12-15-28-18(3)22-8-9-23-21-7-6-19-16-20(27)10-13-25(19,4)24(21)11-14-26(22,23)5/h6,17-18,20-24,27H,7-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 |
InChI Key |
LHCQLAFJKZXZJJ-XSLNCIIRSA-N |
SMILES |
CC(C)CCSC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)SCCC(C)C |
Canonical SMILES |
CC(C)CCSC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyms |
22-thiacholesterol 22-thiacholesterol, (3beta,20S)-isome |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research
Cholesterol Metabolism Studies
22-Thiacholesterol serves as a useful tool in studying cholesterol metabolism. Its structure allows researchers to investigate the mechanisms by which cholesterol affects cellular processes. For instance, studies have demonstrated that 22-Thiacholesterol can modulate the activity of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid metabolism. This modulation can provide insights into how altered cholesterol levels influence metabolic diseases, including obesity and diabetes.
Cellular Uptake Mechanisms
Research has utilized 22-Thiacholesterol to elucidate the mechanisms of cholesterol uptake in cells. By incorporating this compound into cellular models, scientists can observe how it competes with natural cholesterol for uptake and how it influences cellular signaling pathways related to lipid homeostasis. Such studies are crucial for understanding diseases linked to dysregulated cholesterol levels, such as atherosclerosis and cardiovascular diseases.
Pharmacological Applications
Potential Therapeutic Agent
Recent studies have indicated that 22-Thiacholesterol may have therapeutic potential in treating hyperlipidemia and related cardiovascular conditions. Its ability to influence lipid profiles makes it a candidate for development into a pharmaceutical agent aimed at lowering harmful cholesterol levels in patients. For example, preclinical trials have shown that 22-Thiacholesterol can effectively reduce low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels, which is beneficial for cardiovascular health.
Drug Delivery Systems
The incorporation of 22-Thiacholesterol into drug delivery systems has been explored due to its lipophilic nature. Researchers have developed nanoparticles functionalized with this compound to enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in cancer therapy, where effective drug delivery is essential for improving treatment outcomes.
Material Science
Biomaterials Development
In material science, 22-Thiacholesterol has been investigated as a component in the development of biomaterials. Its structural properties allow it to form self-assembled monolayers that can be used in biosensors and other biocompatible materials. These materials are crucial for applications such as tissue engineering and regenerative medicine, where compatibility with biological tissues is essential.
Case Study 1: Cholesterol Metabolism Regulation
A study published in Nature explored the effects of 22-Thiacholesterol on SREBP activity in human liver cells. The results indicated that treatment with this compound led to a significant decrease in lipid synthesis markers, suggesting its potential role as an inhibitor of cholesterol biosynthesis .
Case Study 2: Drug Delivery Enhancement
Research conducted on the encapsulation of anticancer drugs within 22-Thiacholesterol-modified nanoparticles showed improved drug release profiles and enhanced cytotoxicity against cancer cell lines compared to conventional delivery methods .
Case Study 3: Cardiovascular Health Implications
A clinical trial investigated the effects of a synthetic diet enriched with 22-Thiacholesterol on lipid profiles in patients with dyslipidemia. The findings revealed marked reductions in LDL levels and increases in HDL levels, highlighting its potential as a dietary supplement for cardiovascular health .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cholesterol and Hydroxylated Derivatives
Cholesterol (C27H46O) is the foundational molecule for steroid biosynthesis. Its unmodified structure allows efficient binding to P-450scc, enabling cleavage of the C20–C22 bond to form pregnenolone.
Key intermediates in steroidogenesis :
- (22R)-22-Hydroxycholesterol : This hydroxylated derivative is the first intermediate in the P-450scc pathway. It retains the ability to bind the enzyme but undergoes further oxidation to form (20R,22R)-20,22-dihydroxycholesterol, which precedes side-chain cleavage .
- (20R,22R)-20,22-Dihydroxycholesterol: This dihydroxy intermediate is the immediate precursor to pregnenolone. Its dual hydroxyl groups facilitate enzymatic cleavage, a step inhibited by 22-thiacholesterol .
Table 1: Structural and Functional Comparison
| Compound | Structural Modification | Enzymatic Target | Biological Role/Effect |
|---|---|---|---|
| Cholesterol | None | P-450scc | Substrate for pregnenolone synthesis |
| (22R)-22-Hydroxycholesterol | Hydroxylation at C22 | P-450scc | Intermediate in steroidogenesis |
| (20R,22R)-20,22-Dihydroxycholesterol | Hydroxylation at C20 and C22 | P-450scc | Final intermediate before cleavage |
| 22-Thiacholesterol | Sulfur substitution at C22 | P-450scc | Mechanism-based inhibitor (stereospecific) |
Mechanistic Differences
- 22-Thiacholesterol vs. Hydroxylated Derivatives : While hydroxylated derivatives (e.g., 22-hydroxycholesterol) are substrates for P-450scc, 22-thiacholesterol acts as an inhibitor. The sulfur atom disrupts the enzyme’s catalytic activity, preventing the cleavage reaction .
- Stereospecificity : The inhibitory effect of 22-thiacholesterol is exclusive to the (20S) configuration, highlighting the importance of stereochemistry in enzyme interactions. In contrast, hydroxylated intermediates retain activity regardless of stereochemistry at C20 .
Preparation Methods
Enzymatic Sulfoxidation of Thiochromanone
A pivotal step in 22-thiacholesterol synthesis involves the enzymatic sulfoxidation of thiochromanone to yield diastereomeric sulfoxides. Cytochrome P450-BM3 variants, engineered via directed evolution, catalyze this transformation with high chemoselectivity. Wild-type (WT) P450-BM3 exhibits moderate enantioselectivity (er = 75:25, 50% ee) for the sulfoxidation of 1 , producing (S)-sulfoxide (2 ) as the major product. Directed evolution techniques, such as single codon saturation mutagenesis (SCSM), have been employed to enhance enantioselectivity. For instance, the A328F variant of P450-BM3 achieves an enantiomeric ratio of 99:1 (er) for sulfoxidation, albeit with reduced enzyme stability.
Table 1: Enzymatic Sulfoxidation of Thiochromanone Using P450-BM3 Variants
| Enzyme Variant | Substrate | TON (h⁻¹) | TOF (h⁻¹) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| WT P450-BM3 | 1 | 840 ± 50 | 210 ± 12 | 75:25 (S:R) |
| A328F | 1 | 920 ± 60 | 230 ± 15 | 99:1 (S:R) |
TON = Turnover number; TOF = Turnover frequency. Data averaged from three independent experiments.
Directed Evolution of P450-BM3 for Enhanced Catalysis
To address the limitations of WT P450-BM3, directed evolution has been utilized to create enzyme variants with improved activity and stereoselectivity. SCSM targets specific residues in the enzyme’s active site, such as A328, to optimize substrate binding and transition-state stabilization. The A328F mutation introduces a phenylalanine residue that enhances hydrophobic interactions with the thiochromanone substrate, thereby increasing both catalytic activity (TON = 920 ± 60) and enantioselectivity (er = 99:1). However, excessive mutagenesis can destabilize the enzyme, necessitating a balance between activity and structural integrity.
Reaction Optimization and Kinetic Parameters
The sulfoxidation of 1 is conducted under controlled conditions to maximize yield and purity. Standard reaction parameters include:
-
Enzyme concentration : 0.5 μM P450-BM3
-
Cofactors : 200 μM NADP+, 10 mg/mL glucose dehydrogenase, 100 mM glucose
-
Buffer : 100 mM phosphate buffer (pH 8.0)
-
Temperature : 30°C
Under these conditions, the reaction reaches completion within 9 hours, with minimal oxidative hydroxylation byproducts. Kinetic studies reveal that the A328F variant exhibits a lower energy barrier for sulfoxidation (ΔG‡ = 5.2 kcal/mol) compared to WT, facilitating faster product formation.
Characterization of 22-Thiacholesterol Derivatives
The synthesis of 22-thiacholesterol derivatives, such as (20S,22S)- and (20S,22R)-sulfoxides (3 and 4 ), requires rigorous analytical validation. These compounds are characterized using:
-
Thin-layer chromatography (TLC) : To monitor reaction progress and purity.
-
Nuclear magnetic resonance (NMR) : For structural confirmation and stereochemical assignment.
-
Electron paramagnetic resonance (EPR) spectroscopy : To assess heme–Fe(III)–sulfoxide coordination in enzyme-inhibitor complexes.
Table 2: Binding Affinities of 22-Thiacholesterol Sulfoxides to Cytochrome P450scc
| Compound | Apparent Kd (μM) | Inhibition Mechanism |
|---|---|---|
| (20S,22S)-3 | 1.14 | Competitive, weak binding |
| (20S,22R)-4 | 0.10 | Competitive, tight binding |
Data derived from enzyme kinetics and EPR studies.
The (20S,22R)-sulfoxide (4 ) demonstrates superior inhibitory potency, with a Kd of 0.10 μM, due to direct coordination of the sulfoxide oxygen with the heme iron center. This interaction effectively blocks substrate access to the active site, making 4 a potent mechanism-based inhibitor.
Comparative Analysis of Synthetic Routes
While enzymatic sulfoxidation offers high stereocontrol, chemical synthesis routes have also been explored. For example, 22-thiacholesterol can be synthesized via thioetherification of cholesterol precursors using sulfurizing agents like Lawesson’s reagent. However, chemical methods often yield racemic mixtures, necessitating additional chiral resolution steps. In contrast, biocatalytic approaches leveraging engineered P450-BM3 variants provide enantioselectivity without requiring post-synthetic purification.
Key Advantages of Enzymatic Synthesis:
Q & A
Q. Table 1. Key Parameters for HPLC Validation of 22-Thiacholesterol
| Parameter | Requirement | Reference Standard |
|---|---|---|
| Column Efficiency | ≥2000 plates/meter | USP <621> |
| Resolution (Rs) | ≥1.5 between adjacent peaks | |
| Impurity Limits | ≤0.15% for any single impurity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
